molecular formula C6H12O4 B128169 (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol CAS No. 863396-35-4

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

Cat. No. B128169
CAS RN: 863396-35-4
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-YRZWDFBDSA-N
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Description

Compounds like “(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol” belong to a class of organic compounds known as tetrahydropyrans . These are compounds containing a pyran ring which bears an additional hydrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves strategies such as asymmetric catalysis of Diels-Alder reactions and reductive coupling of alkynes . These methods have the advantages of high atom and step economy, and readily available substrates .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction analysis . The R/S system is used to unambiguously assign the handedness of molecules .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions such as Diels-Alder reactions . These reactions are powerful strategies for the rapid synthesis of highly substituted compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical methods . These include determining the compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Decitabine Impurity 4: is a key compound in the development of pharmaceuticals, particularly in the synthesis of Decitabine , an FDA-approved medication used to treat myelodysplastic syndromes .

Analytical Chemistry

In analytical chemistry, Decitabine Impurity 4 serves as a reference standard for quality control and method validation. It is used in RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) methods to quantify Decitabine in pharmaceutical preparations, ensuring the stability and consistency of the medication .

Chemical Synthesis

The compound is involved in the synthesis of complex molecules. It acts as a precursor or an intermediate in the synthesis of various chemical entities. The synthesis approaches often aim to avoid undesired isomers and optimize yields, which is critical in the production of high-purity compounds for research and therapeutic use.

Molecular Biology

In molecular biology, Decitabine Impurity 4 can be used to study DNA methylation patterns. Since Decitabine itself is a DNA methyltransferase inhibitor, its impurities, including this compound, may provide insights into the drug’s mechanism of action and its effects on gene expression .

Oncology Research

This compound is significant in oncology research due to its association with Decitabine. Research on Decitabine and its impurities can lead to a better understanding of their antineoplastic properties and the development of new cancer therapies .

Safety and Hazards

The safety and hazards of a compound can be determined through safety data sheets . These provide information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .

Future Directions

The future directions in the study of similar compounds often involve increasing the efficiency and safety of their use . This includes determining the proper dose and treatment duration for disease prevention and therapy .

properties

IUPAC Name

(3R,4S)-6-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGOSOYSUHPCY-YRZWDFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@@H]([C@@H](CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol

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